N-(Phenylcarbamoyl)hexanamide

Description

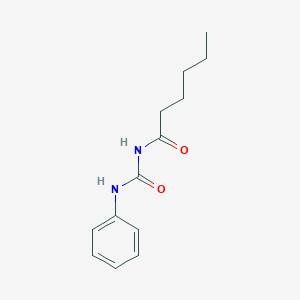

N-(Phenylcarbamoyl)hexanamide is a synthetic organic compound featuring a hexanamide backbone substituted with a phenylcarbamoyl group. The phenylcarbamoyl group may enhance hydrogen-bonding capacity, while the hexanamide chain could improve lipophilicity, affecting membrane permeability and metabolic stability.

Properties

CAS No. |

93428-77-4 |

|---|---|

Molecular Formula |

C13H18N2O2 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

N-(phenylcarbamoyl)hexanamide |

InChI |

InChI=1S/C13H18N2O2/c1-2-3-5-10-12(16)15-13(17)14-11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3,(H2,14,15,16,17) |

InChI Key |

LZXHEASJVVWAJP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)NC(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Phenylcarbamoyl)hexanamide can be synthesized through the acylation of hexanamide with phenyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine to neutralize the by-products. The reaction can be represented as follows:

Hexanamide+Phenyl isocyanate→this compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as magnesium nitrate or imidazole can be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(Phenylcarbamoyl)hexanamide undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of acid or base, it can hydrolyze to produce hexanoic acid and phenylamine.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Substitution: It can participate in substitution reactions where the phenylcarbamoyl group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products

Hydrolysis: Hexanoic acid and phenylamine.

Oxidation: Various oxidized derivatives depending on the conditions.

Reduction: Reduced amide derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Studied for its potential use in drug development, especially in designing new antimicrobial agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(Phenylcarbamoyl)hexanamide exerts its effects, particularly its antimicrobial properties, involves the inhibition of key enzymes in bacterial metabolic pathways. For instance, it has been shown to inhibit glucose dehydrogenase, an enzyme crucial for bacterial energy metabolism .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison evaluates N-(Phenylcarbamoyl)hexanamide against key analogs, focusing on structural features, physicochemical properties, and biological activities.

N-(Phenylcarbamoyl)benzamide

- Structure : Benzamide backbone with phenylcarbamoyl substitution.

- Molecular Weight : ~240 g/mol (estimated).

- Key Findings :

- Exhibited 82% cytotoxicity against HeLa cells with an IC₈₀ of 0.8 mM , significantly outperforming hydroxyurea (IC₈₀: 4.3 mM) .

- Molecular docking revealed a rerank score of -72.0603 kcal/mol , indicating strong binding affinity to cancer targets .

- ADMET predictions suggested favorable absorption, low toxicity, and optimal metabolic stability .

N-Phenylhexanamide

- Structure : Simple hexanamide with a phenyl group.

- Molecular Weight : 191.27 g/mol .

- No direct biological data available, but simpler analogs often serve as intermediates in drug synthesis .

- Comparison : The absence of the carbamoyl group likely diminishes target specificity and binding affinity compared to this compound.

N-[2-(1H-Indol-3-yl)ethyl]hexanamide (Compound A)

- Structure : Hexanamide with an indole-ethyl substituent.

- Key Findings :

- Comparison : The indole moiety may confer selectivity for malaria-related targets, whereas the phenylcarbamoyl group in this compound could favor anticancer applications.

N-[3-(Acetylamino)phenyl]hexanamide

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.